N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-bicyclo[221]hept-2-yl-2-[(methylsulfonyl)amino]benzamide is a complex organic compound that features a bicyclic structure fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The resulting bicyclic compound is then functionalized to introduce the benzamide group. This can be achieved through a series of reactions including nitration, reduction, and acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability and cost-effectiveness. Key considerations include the availability of starting materials, reaction yields, and the efficiency of purification processes.
Chemical Reactions Analysis
Types of Reactions
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A simpler bicyclic compound used in polymerization reactions.
N-bicyclo[2.2.1]hept-2-yl-4-[(methylsulfonyl)amino]benzamide: A structurally similar compound with different substitution patterns.
Uniqueness
N-bicyclo[2.2.1]hept-2-yl-2-[(methylsulfonyl)amino]benzamide is unique due to its specific combination of a bicyclic core and a benzamide moiety with a methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(methanesulfonamido)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-21(19,20)17-13-5-3-2-4-12(13)15(18)16-14-9-10-6-7-11(14)8-10/h2-5,10-11,14,17H,6-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOXFOZROTSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2CC3CCC2C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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